

A Comprehensive Technical Guide to the Physical Properties of Formamidine Acetate Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidine acetate*

Cat. No.: *B110714*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **formamidine acetate** salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key physical data, detailed experimental protocols for property determination, and visual workflows for its synthesis.

Core Physical Properties

Formamidine acetate is a white to off-white crystalline solid.^{[1][2]} It is a valuable reagent in organic synthesis, particularly in the preparation of pharmaceuticals and in the fabrication of perovskite solar cells. An accurate understanding of its physical properties is crucial for its effective application and for the reproducibility of experimental results.

The key physical and chemical properties of **formamidine acetate** are summarized in the tables below.

Identifier	Value	
CAS Number	3473-63-0	
Molecular Formula	$\text{C}_3\text{H}_8\text{N}_2\text{O}_2$ (also represented as $\text{CH}_4\text{N}_2 \cdot \text{C}_2\text{H}_4\text{O}_2$)	
Molecular Weight	104.11 g/mol	
Synonyms	Formamidine acetic acid salt, Methanimidamide monoacetate, FAA	
Physical Property	Value	Notes
Melting Point	158-161 °C (with decomposition)[3][4]	The reported range may vary slightly between sources.
Solubility in Water	832 g/L at 21 °C[3]	Highly soluble in water.
Appearance	White to light yellow crystalline powder[1]	
pH	8 (400 g/L in H ₂ O at 20 °C)[5]	
Hygroscopicity	Reported as both hygroscopic[3] and not appreciably hygroscopic[1]	It is advisable to store in a dry environment.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical properties of **formamidine acetate**.

Melting Point Determination (Capillary Method)

This protocol is based on the USP <741> Class I methodology.[6][7][8]

Objective: To determine the melting range of **formamidine acetate**.

Apparatus:

- Melting point apparatus with a heated block and temperature control.
- Glass capillary tubes (0.8–1.2 mm internal diameter, 10 cm length).[6]
- Mortar and pestle.
- Spatula.

Procedure:

- Sample Preparation:
 - Ensure the **formamidine acetate** sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
 - Pack the dry powder into a capillary tube to a height of 2.5–3.5 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface.
- Measurement:
 - Preheat the melting point apparatus to a temperature approximately 10°C below the expected melting point of **formamidine acetate** (~148°C).
 - Insert the capillary tube into the apparatus.
 - Set the heating rate to approximately 1°C per minute.[9]
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the substance is first observed to collapse or form a meniscus as the start of the melting range.[6]
 - Record the temperature at which the last solid particle passes into the liquid phase as the end of the melting range.[9]

Aqueous Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.[2][4][10][11]

Objective: To determine the water solubility of **formamidine acetate** at a specific temperature.

Materials:

- **Formamidine acetate** salt.
- Distilled or deionized water.
- Erlenmeyer flasks with stoppers.
- Constant temperature water bath or shaker.
- Analytical balance.
- Filtration apparatus (e.g., syringe filter with a 0.45 μm membrane).
- A suitable analytical method for determining the concentration of **formamidine acetate** in the aqueous solution (e.g., HPLC, titration).

Procedure:

- Preliminary Test:
 - A preliminary test can be performed to estimate the approximate solubility and the time required to reach equilibrium.
- Equilibration:
 - Add an excess amount of **formamidine acetate** to a series of flasks containing a known volume of water.
 - Place the flasks in a constant temperature bath set to 21 ± 0.5 °C.
 - Agitate the flasks for a sufficient period to allow for equilibrium to be reached (e.g., 24-48 hours).
- Sample Analysis:
 - After equilibration, allow the undissolved solid to settle.

- Carefully take an aliquot of the supernatant and filter it to remove any undissolved particles.
- Determine the concentration of **formamidine acetate** in the filtrate using a validated analytical method.
- Repeat the concentration measurement at different time intervals until a constant value is obtained, confirming that equilibrium has been reached.

- Calculation:
 - The solubility is reported as the average of at least three replicate determinations.

Spectroscopic Analysis

Objective: To obtain the ^1H NMR spectrum of **formamidine acetate** for structural confirmation.

Materials and Equipment:

- NMR spectrometer.
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Deuterium Oxide - D_2O , or Dimethyl Sulfoxide- d_6 - DMSO-d_6).
- **Formamidine acetate** sample.
- Pipettes and vials.

Procedure:

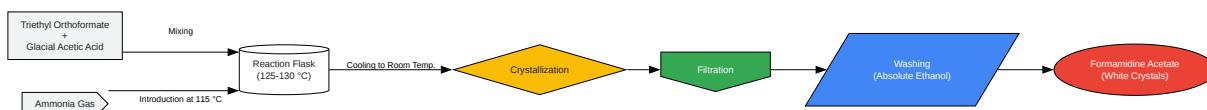
- Sample Preparation:
 - Weigh approximately 5-20 mg of **formamidine acetate** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D_2O , as **formamidine acetate** is highly soluble in water).[\[12\]](#)[\[13\]](#)
 - Gently agitate the vial to dissolve the sample completely.

- Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.[12]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Reference the spectrum to the residual solvent peak or an internal standard.

Objective: To obtain the infrared spectrum of **formamidine acetate**.

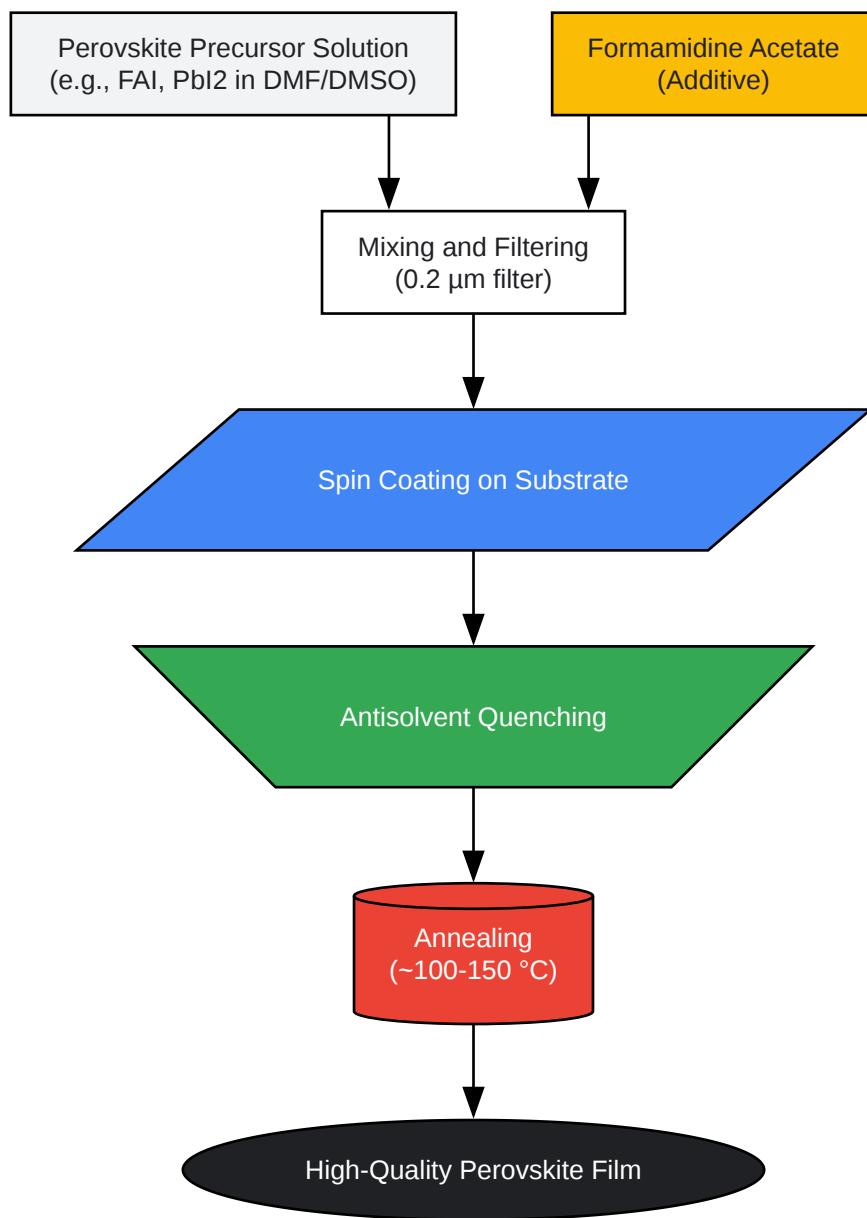
Materials and Equipment:

- FTIR spectrometer.
- Hydraulic press.
- KBr pellet die set.
- Agate mortar and pestle.
- Spectroscopy grade Potassium Bromide (KBr), dried.
- **Formamidine acetate** sample.


Procedure:

- Sample Preparation:
 - Place approximately 1-2 mg of **formamidine acetate** into a clean, dry agate mortar.[14]
 - Add approximately 100-200 mg of dry, spectroscopy grade KBr powder.[14]

- Gently but thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[14]
- Pellet Formation:
 - Transfer the powder mixture into the KBr pellet die.
 - Assemble the die and place it in the hydraulic press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15]
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of a blank KBr pellet or an empty sample holder to subtract from the sample spectrum.


Synthesis and Application Workflows

As **formamidine acetate** is a synthetic reagent, a signaling pathway is not applicable. Instead, the following diagrams illustrate the workflow for its synthesis and a key application.

[Click to download full resolution via product page](#)

Synthesis Workflow for Formamidine Acetate

[Click to download full resolution via product page](#)

Role of **Formamidine Acetate** in Perovskite Solar Cell Fabrication

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. filab.fr [filab.fr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thinksrs.com [thinksrs.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. uspbpep.com [uspbpep.com]
- 10. oecd.org [oecd.org]
- 11. Water Solubility | Scymaris [scymaris.com]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shimadzu.com [shimadzu.com]
- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Formamidine Acetate Salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110714#physical-properties-of-formamidine-acetate-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com